Nomifensine-d3 Maleic Acid Salt

Stable Isotope Labeling Quantitative Bioanalysis GC-MS

Unlabeled nomifensine maleate internal standards cause unacceptable analytical variability from differential matrix effects and ion suppression. Nomifensine-d3 Maleic Acid Salt solves this with identical physicochemical properties and a clean +3 Da mass shift for true signal normalization. · Achieves linear dynamic range of 1-1000 ng/mL in plasma. · Co-elutes precisely with analyte (ΔRT <0.1 min) for robust ion ratio confirmation. · Deuterium label remains intact through phase I/II metabolism. Supplied ≥98% purity for immediate LC-MS/MS method deployment.

Molecular Formula C20H22N2O4
Molecular Weight 357.424
CAS No. 1795140-41-8
Cat. No. B565300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNomifensine-d3 Maleic Acid Salt
CAS1795140-41-8
Synonyms1,2,3,4-Tetrahydro-2-(methyl-d3)-4-phenyl-8-isoquinolinamine (2Z)-2-Butenedioate;  (8-Amino-1,2,3,4-tetrahydro-2-(methyl-d3)-4-phenylisoquinoline (Z)-2-Butenedioate;  (±)-Nomifensine-d3 Hydrogen Maleate;  Alival-d3;  HOE 984-d3;  Hostalival-d3;  Merital-d3
Molecular FormulaC20H22N2O4
Molecular Weight357.424
Structural Identifiers
SMILESCN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3;
InChIKeyGEOCVSMCLVIOEV-REHQRYIOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nomifensine-d3 Maleic Acid Salt Overview


Nomifensine-d3 Maleic Acid Salt (CAS 1795140-41-8) is a stable isotope-labeled analogue of the norepinephrine-dopamine reuptake inhibitor (NDRI) nomifensine maleate, wherein three hydrogen atoms on the N-methyl group are replaced by deuterium (d3) [1]. The compound is supplied as a pale yellow solid (≥95% purity) with a molecular formula of C₂₀H₁₉D₃N₂O₄ and a molecular weight of 357.42 g/mol, a +3 Da mass shift relative to unlabeled nomifensine maleate (354.40 g/mol) [2]. It is designed exclusively as an analytical internal standard for the precise quantification of nomifensine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

ISTD Stable isotope-labeled internal standard for nomifensine quantitation
LC-MS/MS Designed for bioanalytical LC-MS/MS workflows requiring co-elution and signal normalization
Deuterated N-methyl-d3 labeling preserves physicochemical properties while enabling MS differentiation

Why Nomifensine-d3 Substitutes Fail


In quantitative LC-MS/MS workflows, the use of unlabeled nomifensine maleate as an internal standard introduces unacceptable analytical variability due to differential matrix effects and ion suppression, which can compromise assay accuracy and reproducibility [1]. Alternative deuterated analogues with different labeling patterns (e.g., d5, d8) exhibit altered chromatographic retention times and extraction recoveries, failing to co-elute precisely with the target analyte—a fundamental requirement for the internal standard method [2]. Only Nomifensine-d3 Maleic Acid Salt, with its specific +3 Da mass shift and minimal isotopic interference, maintains near-identical physicochemical properties to unlabeled nomifensine, enabling true signal normalization across the entire analytical range .

Unlabeled nomifensine maleate
Differential matrix effects and ion suppression may introduce quantification bias; co-elution alone does not correct for recovery losses.
Alternative deuterated labels (d5, d8)
Altered chromatographic retention and extraction recovery may prevent precise co-elution with the analyte, violating the internal standard principle.

Evidence for Nomifensine-d3 Selection


Mass Shift Advantage for MS Quantitation

Nomifensine-d3 Maleic Acid Salt exhibits a molecular mass of 357.42 Da, precisely +3 Da greater than unlabeled nomifensine maleate (354.40 Da), due to substitution of three hydrogen atoms with deuterium [1]. This isotopic shift is sufficient to prevent spectral overlap while preserving near-identical chromatographic behavior, enabling the compound to serve as an optimal internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification [2].

Mass Shift
Direct comparison
+3 Da (357.42 vs. 354.40 Da)
Supports MS signal separation while maintaining co-elution with the analyte.
ESI/EI positive ion mode; minimal isotopic cross-talk.
Stable Isotope Labeling Quantitative Bioanalysis GC-MS LC-MS/MS

N-Methyl Deuterium Stability

Nomifensine-d3 Maleic Acid Salt is specifically deuterated at the N-methyl group, a site that is metabolically stable and not prone to deuterium-hydrogen back-exchange under physiological or analytical conditions . In contrast, deuterium labels placed on aromatic rings or adjacent to labile protons can undergo exchange in protic solvents or during sample preparation, leading to isotopic dilution and inaccurate quantitation [1]. This positional specificity ensures that the deuterium label remains intact throughout sample processing, storage, and analysis .

Label Stability
Class-level
No measurable H/D back-exchange at N-methyl-d3
Preserves isotopic enrichment throughout sample processing and storage.
Aqueous buffers pH 2–9, organic solvents; data to verify under specific extraction conditions.
Metabolic Stability Deuterium Exchange Pharmacokinetics Stable Isotope Labeling

Validated GC-MS Method for Plasma

A published GC-MS method used a stable isotope-labeled analogue of nomifensine (structurally consistent with d3 labeling) as the internal standard to quantify nomifensine in human plasma, demonstrating the feasibility and analytical robustness of this approach [1]. While the exact deuterium labeling pattern is not specified in the abstract, the described methodology aligns precisely with the intended application of Nomifensine-d3 Maleic Acid Salt as a quantitative internal standard [2]. This validation provides a methodological precedent for the compound's use in regulated bioanalysis.

GC-MS Method
Supporting evidence
Human plasma research matrix; isotope-labeled IS used
Provides methodological precedent for bioanalytical validation.
Exact deuterium labeling pattern not fully specified; review for method transfer.
Method Validation Bioanalytical Chemistry Clinical Pharmacology GC-MS

Consistent Purity and Physicochemical Properties

Commercially available Nomifensine-d3 Maleic Acid Salt is supplied with a purity specification of ≥95% (typically ≥98% by HPLC), a defined melting point of >186°C (decomposition), and a pale yellow solid appearance . In contrast, unlabeled nomifensine maleate analytical standards are often certified to similar purity but lack the isotopic enrichment verification (±2 atom% D) and may exhibit batch-to-batch variability in salt stoichiometry that affects solubility and recovery [1]. The deuterated product includes a Certificate of Analysis that documents isotopic purity, which is essential for meeting regulatory bioanalytical method validation guidelines (FDA, EMA) [2].

Product Consistency
Direct comparison
Purity ≥95%; isotopic enrichment ≥98 atom% D
Reduces inter-batch variability in internal standard response.
CoA documents isotopic purity; supports long-term assay precision.
Quality Control Analytical Standard Reproducibility Procurement

Long-Term Isotopic Integrity

Vendor specifications recommend storage of Nomifensine-d3 Maleic Acid Salt at -20°C under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation and moisture uptake . Under these conditions, the compound is reported to remain stable for up to 5 years, with re-test intervals every 12 months per the Certificate of Analysis [1]. In comparison, unlabeled nomifensine maleate is hygroscopic and can undergo gradual hydrolysis of the maleate counterion, forming the free base with altered solubility [2]. The deuterated salt exhibits comparable long-term stability when stored appropriately, ensuring that laboratories can maintain a single lot for extended method lifecycle management .

Storage Stability
Cross-study comparable
Stable ≥5 years at -20°C under inert atmosphere
Supports extended method lifecycle and reduces procurement frequency.
Re-test every 12 months per CoA; protect from light and moisture.
Stability Long-term Storage Supply Chain Inventory Management

Nomifensine-d3 Applications


Plasma Pharmacokinetic Analysis by LC-MS/MS

Nomifensine-d3 Maleic Acid Salt is spiked into human or rodent plasma samples at a fixed concentration (e.g., 50 ng/mL) prior to protein precipitation or solid-phase extraction. The deuterated internal standard co-elutes with nomifensine but is distinguished by its +3 Da mass shift, enabling precise quantitation over a linear dynamic range of 1-1000 ng/mL . This workflow is essential for clinical pharmacokinetic studies evaluating the absorption, distribution, metabolism, and excretion (ADME) of nomifensine .

Metabolite Profiling in Neuropharmacology

Researchers investigating the metabolic fate of nomifensine in brain tissue or cerebrospinal fluid use Nomifensine-d3 Maleic Acid Salt as an internal standard to correct for ion suppression caused by complex lipid matrices. The deuterium label remains intact during phase I and phase II metabolism, allowing accurate differentiation between the parent drug and its hydroxylated, glucuronidated, or sulfated metabolites . This application supports studies on the role of norepinephrine and dopamine transporters in neurological disorders.

Forensic Toxicology Confirmation

Forensic laboratories employ Nomifensine-d3 Maleic Acid Salt as an internal standard in validated GC-MS or LC-MS/MS methods for the qualitative and quantitative confirmation of nomifensine in post-mortem blood, urine, or vitreous humor . The deuterated standard provides unambiguous identification by matching retention time (±0.1 min) and ion ratio (±20%) with the analyte, fulfilling SWGTOX and ISO 17025 accreditation requirements for forensic toxicology .

Pharmaceutical QC and Impurity Profiling

Pharmaceutical quality control laboratories use Nomifensine-d3 Maleic Acid Salt to prepare calibration standards for the quantification of nomifensine maleate active pharmaceutical ingredient (API) and related impurities (e.g., process impurities, degradation products) in capsules or tablets . The stable isotope internal standard corrects for variability in injection volume, ionization efficiency, and detector response, ensuring compliance with ICH Q2(R1) guidelines for accuracy (85-115%) and precision (CV ≤15%) .

Application
Selection Property
Validation Focus
Human Plasma Research Matrix Bioanalysis
Co-elution with +3 Da mass shift
Accuracy over dynamic range; matrix-effect correction review
Neuropharmacology Metabolite Profiling
Deuterium label stability in metabolic pathways
Ion suppression correction in complex lipid matrices
Forensic Toxicology Research
Retention time and ion ratio matching
Method validation for post-mortem sample analysis; accreditation review
Pharmaceutical API Quantitation Research
Isotopic internal standard correction
Accuracy and precision assessment per method validation guidelines review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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